N-(2,2-dioxo-2lambda6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine
Description
N-(2,2-dioxo-2lambda6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine: is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-(2,2-dioxo-2λ6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22)11-17(12-23)8-6-14(7-9-17)19-15-10-18-20-16(15)13-4-2-1-3-5-13/h1-5,10,14,19H,6-9,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUVTFWPSNEYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC3=C(NN=C3)C4=CC=CC=C4)CS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dioxo-2lambda6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This involves the cyclization of a suitable thioether precursor under oxidative conditions to form the thiaspiro structure.
Introduction of the Pyrazole Ring: This step involves the reaction of the spirocyclic intermediate with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dioxo-2lambda6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The thiaspiro moiety can be further oxidized to introduce additional functional groups.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the phenyl group.
Substitution: Both the pyrazole and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to various reduced derivatives of the pyrazole ring.
Scientific Research Applications
N-(2,2-dioxo-2lambda6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,2-dioxo-2lambda6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dioxo-2lambda6-thiaspiro[3.5]nonan-7-yl)-5-phenyl-1H-pyrazol-4-amine: can be compared with other spirocyclic compounds and pyrazole derivatives.
Spiro[3.5]nonane derivatives: These compounds share the spirocyclic core but differ in their functional groups.
Phenylpyrazoles: These compounds have a similar pyrazole ring but lack the spirocyclic structure.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic core with a pyrazole ring and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
